molecular formula C7H15NO B13533044 2-(Oxolan-3-yl)propan-2-amine

2-(Oxolan-3-yl)propan-2-amine

Cat. No.: B13533044
M. Wt: 129.20 g/mol
InChI Key: KMCVKBULLDQSBQ-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)propan-2-amine: 1-tetrahydro-3-furanyl-2-propanamine , is a chemical compound with the following structure:

CH3CH(NH2)CH2OCH2CH2CH2O\text{CH}_3-\text{CH}(\text{NH}_2)-\text{CH}_2-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{O} CH3​−CH(NH2​)−CH2​−O−CH2​−CH2​−CH2​−O

It consists of a furan ring (oxolan-3-yl) attached to a propylamine group. The compound’s molecular weight is approximately 129.2 g/mol .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-(Oxolan-3-yl)propan-2-amine. One common method involves the reductive amination of 3-hydroxypropanal with ammonia or an amine. The reaction proceeds under mild conditions and yields the desired product.

Chemical Reactions Analysis

Reactivity: 2-(Oxolan-3-yl)propan-2-amine can undergo various chemical reactions:

    Oxidation: It can be oxidized to form corresponding oxo-compounds.

    Reduction: Reduction of the furan ring can yield saturated derivatives.

    Substitution: The amino group can undergo substitution reactions.

    Amidation: Reaction with acyl chlorides or anhydrides can lead to amide formation.

Common Reagents and Conditions:

    Reductive Amination: Aldehydes or ketones, ammonia or amines, and reducing agents (e.g., NaBH₃CN).

    Oxidation: Oxidizing agents (e.g., H₂O₂, KMnO₄).

    Substitution: Acyl chlorides, anhydrides, or alkyl halides.

Major Products: The major products depend on the specific reaction conditions. For example, reductive amination yields this compound itself.

Scientific Research Applications

2-(Oxolan-3-yl)propan-2-amine finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug design.

    Biological Studies: Researchers explore its interactions with receptors and enzymes.

    Polymer Chemistry: The furan ring can participate in polymerization reactions.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.

Comparison with Similar Compounds

While 2-(Oxolan-3-yl)propan-2-amine is unique due to its furan ring, similar compounds include:

These compounds share structural features but differ in substituents or functional groups.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(oxolan-3-yl)propan-2-amine

InChI

InChI=1S/C7H15NO/c1-7(2,8)6-3-4-9-5-6/h6H,3-5,8H2,1-2H3

InChI Key

KMCVKBULLDQSBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCOC1)N

Origin of Product

United States

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